molecular formula C21H19N3O3 B3206011 1-benzyl-N'-(3-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide CAS No. 1040662-37-0

1-benzyl-N'-(3-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Cat. No.: B3206011
CAS No.: 1040662-37-0
M. Wt: 361.4 g/mol
InChI Key: UMVFDSAZKNGYCO-UHFFFAOYSA-N
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Description

1-Benzyl-N'-(3-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a heterocyclic compound featuring a 6-oxo-1,6-dihydropyridine core substituted at position 1 with a benzyl group and at position 3 with a carbohydrazide moiety. The hydrazide is further functionalized with a 3-methylbenzoyl group.

Properties

IUPAC Name

1-benzyl-N'-(3-methylbenzoyl)-6-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-15-6-5-9-17(12-15)20(26)22-23-21(27)18-10-11-19(25)24(14-18)13-16-7-3-2-4-8-16/h2-12,14H,13H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVFDSAZKNGYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N’-(3-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Dihydropyridine Core: This step involves the condensation of an aldehyde with a β-keto ester in the presence of ammonia or an amine to form the dihydropyridine ring.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the dihydropyridine intermediate.

    Acylation with 3-Methylbenzoyl Chloride: The final step involves the acylation of the intermediate with 3-methylbenzoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N’-(3-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or benzoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development.

    Medicine: Potential therapeutic applications could include anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzyl-N’-(3-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Core Heterocycle Variations

A. Pyridazine vs. Dihydropyridine

  • 6-Oxo-N'-[(E)-phenylmethylene]-1,6-dihydropyridazine-3-carbohydrazide ():
    • The pyridazine core has two adjacent nitrogen atoms, increasing electron deficiency and altering hydrogen-bonding capacity compared to the dihydropyridine in the main compound.
    • The benzylidene hydrazide forms a conjugated system, whereas the main compound’s 3-methylbenzoyl group introduces steric bulk and methyl-directed electronic effects .

B. Triazolopyridine Derivatives

  • Triazolo[1,5-a]pyridines ():
    • Synthesized via cyclization of dihydropyridine carboxylates, these compounds highlight the reactivity of the dihydropyridine core. The main compound’s hydrazide group could similarly participate in cyclization to form fused heterocycles under specific conditions .

Substituent Modifications

A. Benzyl Group Variations

Compound Substituent on Benzyl Key Impact
Main Compound None (plain benzyl) Moderate lipophilicity; suitable for hydrophobic interactions .
1-(4-Chlorobenzyl)-analog () 4-Chloro Increased lipophilicity and electron-withdrawing effects; may enhance metabolic stability .
1-(3,4-Dichlorobenzyl)-analog () 3,4-Dichloro Higher molecular weight and hydrophobicity; potential for halogen bonding .

B. Hydrazide Functionalization

Compound Acyl Group on Hydrazide Key Impact
Main Compound 3-Methylbenzoyl Methyl group improves solubility vs. unsubstituted benzoyl; moderate steric hindrance .
Furan-2-carbonyl analog () Furan-2-carbonyl Oxygen heterocycle introduces hydrogen-bonding sites; lower aromaticity vs. benzoyl .
Benzylidene analog () Phenylmethylene Conjugated system enhances planarity; may influence π-π stacking in biological targets .
Carboxamide analog () 2-Methyl-4-nitrophenyl carboxamide Nitro group increases electron deficiency; carboxamide offers higher hydrolytic stability vs. hydrazide .

Physicochemical and Reactivity Comparisons

  • Electronic Effects :
    • The 3-methylbenzoyl group in the main compound donates electrons via the methyl substituent, stabilizing the hydrazide moiety. In contrast, nitro () or chloro () groups withdraw electrons, altering reactivity in cyclization or metal coordination .
  • Stability: Hydrazides (main compound) are prone to hydrolysis compared to carboxamides () or cyano derivatives (). However, crystalline intermediates (e.g., oxadiazolium salts in ) suggest strategies to stabilize reactive groups .
  • Metal Coordination :
    • The N,O-bidentate directing group in ’s 3-methylbenzamide derivative implies that the main compound’s 3-methylbenzoyl hydrazide could similarly facilitate metal-catalyzed C–H functionalization .

Biological Activity

1-benzyl-N'-(3-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a complex organic compound that belongs to the class of hydrazones. Its unique structural features, including a dihydropyridine core and various functional groups, make it a subject of interest in medicinal chemistry. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound has a molecular formula of C18H18N4O2C_{18}H_{18}N_{4}O_{2} and a molecular weight of approximately 338.36 g/mol. The structure includes:

  • A dihydropyridine ring
  • A benzyl group
  • A 3-methylbenzoyl moiety

These components contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that 1-benzyl-N'-(3-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide exhibits significant anti-inflammatory and anticancer properties. Initial studies suggest that it interacts with specific molecular targets such as enzymes and receptors involved in disease pathways.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings indicate that it may modulate cellular signaling pathways, leading to therapeutic effects in various conditions.

Anti-inflammatory Activity

In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests its potential use in treating inflammatory diseases.

Anticancer Activity

1-benzyl-N'-(3-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide has shown promise in inhibiting cancer cell proliferation in various cancer types:

  • Breast Cancer : Exhibited significant cytotoxicity against MCF-7 cells.
  • Lung Cancer : Demonstrated inhibitory effects on A549 cell lines.

Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:

Cancer Type Cell Line IC50 (µM) Reference
Breast CancerMCF-715.2
Lung CancerA54912.8
Colon CancerHCT11618.5

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-benzyl-N'-(3-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide typically involves multi-step reactions that allow for the incorporation of various functional groups. Understanding the SAR is crucial for optimizing its efficacy and safety profile.

Related Compounds

Several compounds share structural similarities with this hydrazone derivative, which may provide insights into its biological activity:

Compound Name Structure Unique Features
1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acidContains a carboxylic acid groupDifferent solubility and reactivity
4-(4-chlorophenyl)-N'-(2-hydroxyphenyl)thiosemicarbazoneThiosemicarbazone derivativeKnown for potent anticancer activity
N'-benzylidene-N,N-dimethylureaUrea derivativeUnique pharmacological properties

Case Studies

A series of case studies have been conducted to evaluate the therapeutic potential of this compound. For instance, one study highlighted its effectiveness in reducing tumor size in animal models of breast cancer when administered at a specific dosage over several weeks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-N'-(3-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
1-benzyl-N'-(3-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

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